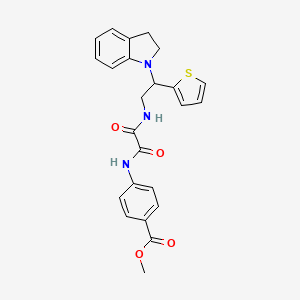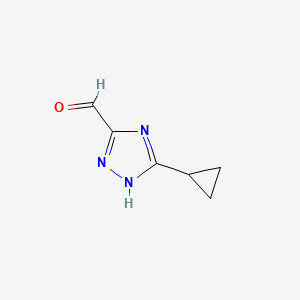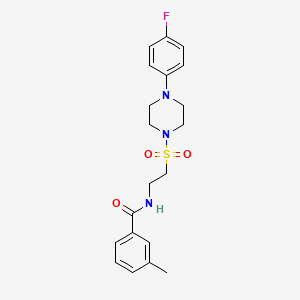![molecular formula C21H16ClF3N2O2 B2841264 5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 400087-48-1](/img/structure/B2841264.png)
5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NF-kappaB and AP-1 Gene Expression Inhibition
- Research Context : This compound is structurally related to inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These inhibitors have been studied for their potential to improve oral bioavailability, with modifications made to the pyrimidine ring to analyze cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
Glycine Transporter 1 Inhibition
- Research Context : Related compounds have been identified as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1). Such inhibitors play a role in central nervous system functions and are important in pharmacological research (Yamamoto et al., 2016).
Ring Cleavage Reactions
- Research Context : Derivatives of this compound have been involved in ring cleavage reactions with amines, leading to various reaction products. These reactions are significant in understanding and developing new synthetic pathways in organic chemistry (Kinoshita et al., 1989).
Antimicrobial Activity
- Research Context : Some derivatives have been studied for their antimicrobial activities. These studies involve synthesizing new compounds and testing their efficacy against various microorganisms, contributing to the field of medicinal chemistry and drug discovery (Abdel-rahman et al., 2002).
Synthesis of Polyamides
- Research Context : This compound is structurally similar to those used in the synthesis of polyamides. Such syntheses are crucial in polymer science for developing new materials with specific properties (Kimura et al., 1992).
Coordination Polymer Structures
- Research Context : Related compounds have been used in the study of coordination polymers involving copper(II) and silver(I). This research is significant in the field of inorganic chemistry, particularly in understanding ligand-metal interactions and polymer structures (Yeh et al., 2008).
Carotenoid Synthesis Inhibition
- Research Context : Structurally similar compounds have been investigated for their ability to inhibit carotenoid synthesis in plants, contributing to the understanding of plant biochemistry and potential agricultural applications (Bartels & Watson, 1978).
Wirkmechanismus
Target of Action
The primary target of this compound is the RyRs (Ryanodine Receptors) . These receptors are intracellular calcium channels found in a variety of tissues, including muscle and neurons. They play a crucial role in calcium signaling, which is essential for various cellular processes.
Mode of Action
The compound acts by binding to the RyRs, leading to the activation of these receptors . This activation opens the calcium channels, causing a continuous release of stored calcium ions into the cytoplasm . The increase in cytoplasmic calcium concentration triggers a cascade of events, leading to the desired effect.
Pharmacokinetics
The compound’s toxicity data suggest that it has a high ld50 value, indicating a relatively low acute toxicity
Eigenschaften
IUPAC Name |
5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-26(17-8-3-2-4-9-17)19(28)15-11-18(22)20(29)27(13-15)12-14-6-5-7-16(10-14)21(23,24)25/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOHPUCTUDRXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)

![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)
![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)
![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)
![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)

![3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2841197.png)


![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)

